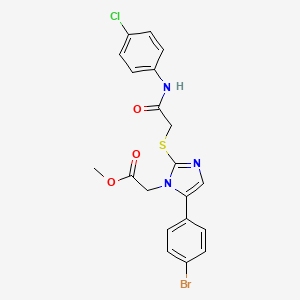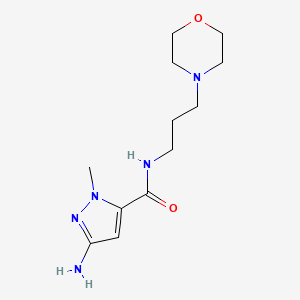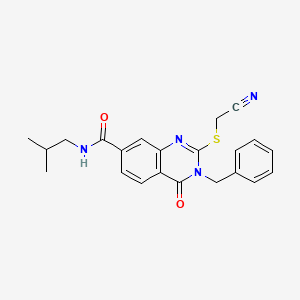![molecular formula C16H17ClFN3O2S B2770172 N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chloro-6-fluorobenzamide CAS No. 1007193-87-4](/img/structure/B2770172.png)
N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chloro-6-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups. It contains a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms . The tert-butyl group is a common alkyl group in organic chemistry . The compound also contains a thieno ring, which is a five-membered aromatic ring with a sulfur atom . The presence of fluorine and chlorine suggests that the compound might have interesting reactivity and properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole and thieno rings, and the introduction of the halogen atoms and the tert-butyl group . Without specific information on this compound, it’s hard to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography and NMR spectroscopy could be used to analyze the structure.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out . The presence of reactive functional groups like the pyrazole ring and the halogen atoms could make it participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . These could include its solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Synthesis and Characterization
- Novel compounds containing fluoro substituted benzothiazoles and pyridothienopyrimidine derivatives were synthesized, showcasing potential for antibacterial and anticancer activities. These studies involve the synthesis of derivatives with varying substituents to evaluate their biological efficacy and structural analysis through techniques like NMR, IR, and X-ray diffraction (Al-Trawneh et al., 2010), (Jiang et al., 2016).
Biological Evaluation
- Studies on the interaction of these compounds with biological targets, such as c-MET inhibitors for cancer therapy, highlight the design and synthesis of derivatives aiming at improved bioactivity and selectivity for certain targets. The evaluation involves in vitro tests against cancer cell lines to identify compounds with promising anticancer activities (Jiang et al., 2016).
- Antibacterial activity assessments of novel analogs have also been conducted, focusing on the development of compounds with potent activity against resistant bacterial strains. This involves synthesis, structural characterization, and in vitro antibacterial activity testing (Palkar et al., 2017).
Potential Therapeutic Applications
- The exploration of new scaffolds, including quinazoline, pyridine, and tetrahydro-pyridothienopyrimidine head groups, for the inhibition of c-MET, reflects ongoing efforts to discover novel therapeutic agents for cancer treatment. Such studies emphasize the design, synthesis, and preliminary biological evaluation of compounds to identify those with potent inhibitory activities against targeted pathways in cancer (Jiang et al., 2016).
Mécanisme D'action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of 5-amino-pyrazoles, which are known to be versatile synthetic building blocks in the synthesis of remarkable organic molecules with diverse functionalities . These compounds have been highlighted for their diverse applications, especially in the field of pharmaceutics and medicinal chemistry .
Mode of Action
It’s known that 5-amino-pyrazoles can undergo various reactions such as condensation with α, β -unsaturated compounds . This could potentially lead to changes in the target molecules, affecting their function.
Biochemical Pathways
Given the compound’s structural similarity to 5-amino-pyrazoles, it might be involved in the synthesis of diverse heterocyclic scaffolds . These scaffolds are important in many biological activities and are found in many natural products such as vitamins, hormones, antibiotics, and dyes .
Result of Action
Given its structural similarity to 5-amino-pyrazoles, it might have potential applications in pharmaceutics and medicinal chemistry .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-chloro-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFN3O2S/c1-16(2,3)21-14(9-7-24(23)8-12(9)20-21)19-15(22)13-10(17)5-4-6-11(13)18/h4-6H,7-8H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYPQRPUSQLKIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CS(=O)CC2=N1)NC(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(2,5-Dimethoxyphenyl)methylamino]butan-1-ol](/img/structure/B2770093.png)


![4-allyl-5-[(2,4-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2770097.png)
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-methylpiperazine-1-carboxamide](/img/structure/B2770099.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-quinolin-2-ylsulfanylacetamide](/img/structure/B2770101.png)

![ethyl 6-benzyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2770103.png)

![2-fluoro-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2770106.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2770107.png)
![N-[(4-oxo-3H-phthalazin-1-yl)methyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2770108.png)

![5-(4-fluorobenzyl)-7-(indoline-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2770112.png)
